Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13812987
InChI: InChI=1S/C10H11N3O2/c1-3-15-9(14)8-5-12-10-11-4-7(2)6-13(8)10/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN=C2N1C=C(C=N2)C
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC13812987

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C10H11N3O2/c1-3-15-9(14)8-5-12-10-11-4-7(2)6-13(8)10/h4-6H,3H2,1-2H3
Standard InChI Key MBRSAJBLGZSMHU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2N1C=C(C=N2)C
Canonical SMILES CCOC(=O)C1=CN=C2N1C=C(C=N2)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate consists of a fused imidazole-pyrimidine ring system. The imidazo[1,2-a]pyrimidine core comprises a five-membered imidazole ring fused to a six-membered pyrimidine ring. Key substituents include:

  • A methyl group (-CH₃) at the 6-position of the pyrimidine ring.

  • An ethyl ester (-COOCH₂CH₃) at the 3-position of the imidazole ring .

The IUPAC name, ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate, reflects this substitution pattern. Its Standard InChI key is InChI=1S/C10H11N3O2/c1-3-15-9(14)8-5-12-10-11-4-7(..., which encodes the stereochemical and connectivity details.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.21 g/mol
CAS Registry Number1339175-99-3
IUPAC Nameethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Synthesis and Preparation

Conventional Synthetic Routes

The synthesis typically involves a multi-step protocol starting from 2-aminopyrimidine derivatives. A widely reported method includes:

  • Condensation: Reaction of 2-aminopyrimidine with ethyl acetoacetate in the presence of a catalyst (e.g., acetic acid or p-toluenesulfonic acid) to form an intermediate Schiff base.

  • Cyclization: Intramolecular cyclization under thermal or acidic conditions to yield the imidazo[1,2-a]pyrimidine core.

  • Esterification: Introduction of the ethyl ester group via reaction with ethanol in the presence of a dehydrating agent.

For example:

2-Aminopyrimidine+Ethyl acetoacetateH+IntermediateΔEthyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate\text{2-Aminopyrimidine} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}^+} \text{Intermediate} \xrightarrow{\Delta} \text{Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate}

Table 2: Comparison of Synthesis Methods

MethodYield (%)ConditionsAdvantagesLimitations
Condensation-Cyclization45–60Reflux, H₂SO₄Simple reagentsModerate yields
Cross-Coupling55–70Pd catalyst, 80°CVersatile functionalizationRisk of rearrangement

Physicochemical Properties

Solubility and Stability

Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate is sparingly soluble in water but exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The ethyl ester group enhances lipid solubility, which may improve cell membrane permeability in biological assays. Stability studies indicate that the compound remains intact under ambient conditions for ≥12 months when stored in airtight containers at −20°C .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 1.40 (t, 3H, -CH₂CH₃), 2.60 (s, 3H, -CH₃), 4.40 (q, 2H, -OCH₂), 7.20–8.10 (m, aromatic protons).

  • IR (KBr): Peaks at 1720 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O ester).

Biological Activity and Medicinal Applications

Enzyme Inhibition

While direct data on this compound is limited, structurally related imidazo[1,2-a]pyrimidines exhibit PI3K inhibitory activity. For example, HS-173—a PI3Kα inhibitor—reduces liver fibrosis by blocking the PI3K/Akt pathway. The ethyl ester group in Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.

Future Directions

  • Structural Optimization: Modifying the methyl and ester groups to enhance bioavailability.

  • Mechanistic Studies: Elucidating the compound’s interaction with PI3K and other molecular targets.

  • In Vivo Testing: Evaluating pharmacokinetics and toxicity in animal models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator